molecular formula C19H22N4O5S B2696144 5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198228-58-7

5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2696144
CAS No.: 2198228-58-7
M. Wt: 418.47
InChI Key: ZZTYVIUKXNYMDD-UHFFFAOYSA-N
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Description

5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) (Source) . CHK1 is a key serine/threonine kinase that acts as a central regulator of the DNA damage response (DDR), playing a critical role in cell cycle arrest, DNA repair, and the maintenance of genomic stability (Source) . By inhibiting CHK1, this compound abrogates cell cycle checkpoints, particularly the G2/M checkpoint, preventing cells from repairing damaged DNA. This mechanism is exploited in cancer research to achieve synthetic lethality in combination with DNA-damaging chemotherapeutic agents (e.g., gemcitabine, irinotecan) or radiation therapy. The primary research value of this inhibitor lies in its use as a chemical tool to sensitize p53-deficient cancer cells, which are highly reliant on the CHK1-mediated G2/M checkpoint for survival after genotoxic stress. Its application is central to studies investigating the DDR, cell cycle control, and the development of novel chemosensitization strategies in oncology research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-12-13(2)20-11-22(18(12)24)10-14-5-7-23(8-6-14)29(26,27)15-3-4-17-16(9-15)21-19(25)28-17/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTYVIUKXNYMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 2198228-64-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including piperidine and sulfonamide groups, which are known for their diverse therapeutic effects.

Chemical Structure

The molecular formula of the compound is C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 418.47 g/mol. The structure features a benzoxazole ring fused with a piperidine derivative and a sulfonamide group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For example, derivatives containing piperidine and sulfonamide functionalities have been reported to possess antibacterial and antifungal activities. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Compound Activity Tested Strains MIC (μg/mL)
5-{...}AntibacterialE. coli, S. aureus32 - 128
Similar DerivativeAntifungalC. albicans16 - 64

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission in the brain, which is beneficial in treating cognitive decline .

Anti-inflammatory and Anticancer Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. These activities are often attributed to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes (COX) involved in inflammation pathways . Additionally, some derivatives have demonstrated cytotoxic effects against cancer cell lines in preliminary studies.

Study on Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with sulfonamide groups displayed enhanced activity against various pathogens compared to standard antibiotics .

Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibition profile of related compounds revealed that several derivatives effectively inhibited AChE activity with IC50 values ranging from 10 to 50 μM. This suggests potential applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Table 1: Molecular Property Comparison

Property Target Compound Aglaithioduline Compound 4i
Molecular Weight (g/mol) ~435 ~350 ~520
LogP ~1.8* 2.1 3.4
H-Bond Donors 3 2 2
H-Bond Acceptors 8 6 9
Topological Polar SA ~120 Ų ~95 Ų ~140 Ų

*Estimated via analogous sulfonamide/pyrimidinone systems.

Physicochemical and Pharmacokinetic Profiles

The target compound’s sulfonyl-piperidinyl linker enhances solubility compared to non-sulfonylated analogs (e.g., coumarin derivatives in ), while the 4,5-dimethylpyrimidinone group may improve metabolic stability over simpler pyrimidinones. However, its higher molecular weight (~435 g/mol) compared to aglaithioduline (~350 g/mol) could limit blood-brain barrier penetration .

Bioactivity Potential

While direct bioactivity data for the target compound is unavailable, structurally related compounds demonstrate diverse activities:

  • SAHA-like analogs (e.g., aglaithioduline) show epigenetic modulation via HDAC inhibition .
  • Pyrimidinone-coumarin hybrids () exhibit anti-inflammatory and antimicrobial properties, attributed to their conjugated π-systems and hydrogen-bonding motifs .

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